Cas no 1992041-78-7 (6-Bromo-4-chloro-3-(difluoromethyl)quinoline)

6-Bromo-4-chloro-3-(difluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- SYCGOPZLCQKWGM-UHFFFAOYSA-N
- 6-bromo-4-chloro-3-(difluoromethyl)quinoline
- BrC=1C=C2C(=C(C=NC2=CC=1)C(F)F)Cl
- EN300-6508314
- 1992041-78-7
- 6-Bromo-4-chloro-3-(difluoromethyl)quinoline
-
- インチ: 1S/C10H5BrClF2N/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4,10H
- InChIKey: SYCGOPZLCQKWGM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(F)F)=CN=2)Cl
計算された属性
- せいみつぶんしりょう: 290.92620g/mol
- どういたいしつりょう: 290.92620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 12.9Ų
6-Bromo-4-chloro-3-(difluoromethyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508314-0.05g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.05g |
$744.0 | 2023-05-29 | ||
Enamine | EN300-6508314-5.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 5g |
$2566.0 | 2023-05-29 | ||
Enamine | EN300-6508314-0.1g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.1g |
$779.0 | 2023-05-29 | ||
Enamine | EN300-6508314-10.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 10g |
$3807.0 | 2023-05-29 | ||
Enamine | EN300-6508314-1.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 1g |
$884.0 | 2023-05-29 | ||
Enamine | EN300-6508314-0.5g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.5g |
$849.0 | 2023-05-29 | ||
Enamine | EN300-6508314-0.25g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.25g |
$814.0 | 2023-05-29 | ||
Enamine | EN300-6508314-2.5g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 2.5g |
$1735.0 | 2023-05-29 |
6-Bromo-4-chloro-3-(difluoromethyl)quinoline 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
6-Bromo-4-chloro-3-(difluoromethyl)quinolineに関する追加情報
Comprehensive Overview of 6-Bromo-4-chloro-3-(difluoromethyl)quinoline (CAS No. 1992041-78-7)
6-Bromo-4-chloro-3-(difluoromethyl)quinoline (CAS No. 1992041-78-7) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and chlorine substitutions alongside a difluoromethyl group, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural versatility makes it a focal point for researchers exploring drug discovery, crop protection, and material science applications.
The growing interest in 6-Bromo-4-chloro-3-(difluoromethyl)quinoline aligns with trends in green chemistry and sustainable synthesis. Researchers are increasingly investigating eco-friendly methods to produce such compounds, addressing concerns about environmental impact. Searches for "fluorinated quinoline synthesis" and "halogenated heterocycles applications" have surged, reflecting the demand for innovative approaches to optimize yield and purity while minimizing waste.
In the pharmaceutical sector, 6-Bromo-4-chloro-3-(difluoromethyl)quinoline is explored for its potential in designing kinase inhibitors and antimicrobial agents. The difluoromethyl moiety enhances metabolic stability, a feature highly sought after in drug development. Recent publications highlight its role in targeting neglected tropical diseases, a topic gaining traction due to global health initiatives. Queries like "quinoline-based therapeutics" and "fluorine in medicinal chemistry" underscore this trend.
Agrochemical applications of 6-Bromo-4-chloro-3-(difluoromethyl)quinoline are equally promising. Its halogenated structure contributes to the development of next-generation pesticides with improved efficacy and reduced environmental persistence. As regulatory pressures mount to phase out legacy chemicals, alternatives like this compound are scrutinized for their biodegradability and target specificity. Search terms such as "sustainable agrochemicals" and "halogenated pesticide intermediates" reflect industry priorities.
From a technical standpoint, the synthesis of 6-Bromo-4-chloro-3-(difluoromethyl)quinoline involves multi-step halogenation and fluorination processes. Advanced techniques like flow chemistry and catalyzed cross-coupling are being adapted to improve scalability. The compound's crystalline properties and solubility profiles are frequently studied, as evidenced by searches for "quinoline derivative characterization" and "X-ray diffraction of halogenated quinolines."
Quality control and analytical validation are paramount for 6-Bromo-4-chloro-3-(difluoromethyl)quinoline. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard tools for ensuring purity, a topic often queried as "quinoline impurity analysis." Regulatory compliance, particularly in regions with stringent chemical safety laws, drives demand for detailed certificates of analysis (CoA) and safety data sheets (SDS).
In conclusion, 6-Bromo-4-chloro-3-(difluoromethyl)quinoline (CAS No. 1992041-78-7) represents a nexus of innovation across multiple scientific disciplines. Its applications in life sciences and industrial chemistry continue to expand, fueled by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships. As research evolves, this compound will likely remain a staple in laboratories addressing some of the most pressing challenges in healthcare and agriculture.
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